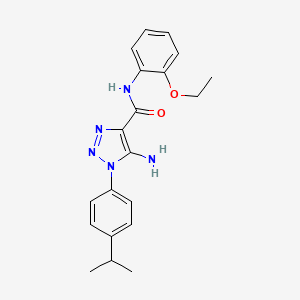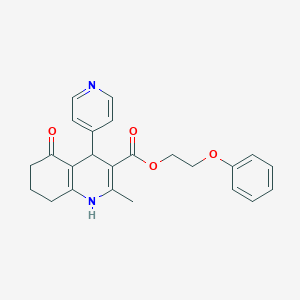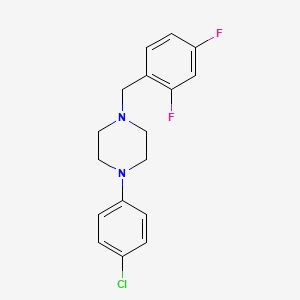
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-amino-N-(2-ethoxyphenyl)-1-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AETC and is a member of the triazole family of compounds. AETC has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of AETC is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell growth and proliferation. AETC has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. AETC has also been shown to inhibit the activity of tubulin, a protein involved in cell division and the formation of the cytoskeleton.
Biochemical and Physiological Effects:
AETC has been shown to have various biochemical and physiological effects. AETC has been shown to induce apoptosis, or programmed cell death, in cancer cells. AETC has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. AETC has been shown to have anti-inflammatory effects, and it has been studied for its potential as an anti-inflammatory agent.
实验室实验的优点和局限性
AETC has several advantages for lab experiments. AETC is relatively easy to synthesize, and it is stable under standard laboratory conditions. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, making it a potential candidate for anticancer drug development. However, AETC also has some limitations for lab experiments. AETC has low solubility in water, which can make it difficult to use in certain experiments. AETC also has low bioavailability, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several potential future directions for research on AETC. One potential direction is the development of AETC-based anticancer drugs. AETC has been shown to exhibit cytotoxic activity against various cancer cell lines, and further research could lead to the development of more effective anticancer drugs. Another potential direction is the development of AETC-based antimicrobial agents. AETC has been shown to exhibit antibacterial and antifungal activity, and further research could lead to the development of more effective antimicrobial agents. Additionally, further research is needed to fully understand the mechanism of action of AETC and its potential applications in various scientific fields.
合成方法
AETC can be synthesized using a variety of methods, including the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the reaction of an azide and an alkyne to form a triazole ring. AETC can also be synthesized using other methods, such as the Suzuki coupling reaction and the Sonogashira coupling reaction.
科学研究应用
AETC has been studied for its potential applications in various scientific fields. One of the primary applications of AETC is in the field of medicinal chemistry. AETC has been studied for its potential as an anticancer agent, and it has been found to exhibit cytotoxic activity against various cancer cell lines. AETC has also been studied for its potential as an antimicrobial agent, and it has been found to exhibit antibacterial and antifungal activity.
属性
IUPAC Name |
5-amino-N-(2-ethoxyphenyl)-1-(4-propan-2-ylphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-4-27-17-8-6-5-7-16(17)22-20(26)18-19(21)25(24-23-18)15-11-9-14(10-12-15)13(2)3/h5-13H,4,21H2,1-3H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCNULLSZGXGDLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-N-(2-ethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4'-(4-bromo-2-nitrophenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B4943350.png)
![2-bromo-4-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4943352.png)
![N,N'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]diisonicotinamide](/img/structure/B4943360.png)


![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}acetamide](/img/structure/B4943378.png)
![5-[(3-cyclopropyl-1-phenylpropyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B4943382.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(4-bromobenzoyl)amino]acryloyl}glycine](/img/structure/B4943383.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-2,4-dichlorobenzamide](/img/structure/B4943391.png)
![3-{[(2-methoxy-5-nitrophenyl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4943394.png)

![5-{3-[2-(4-chloro-3-methylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4943412.png)

![(4-bromo-2-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4943433.png)